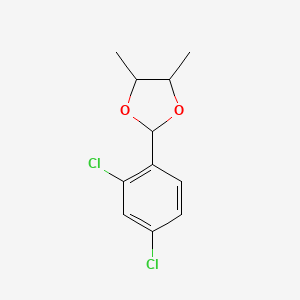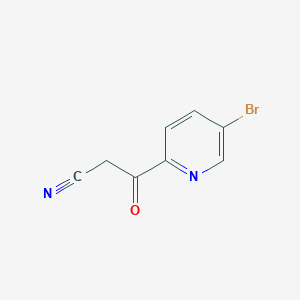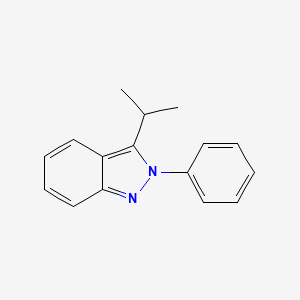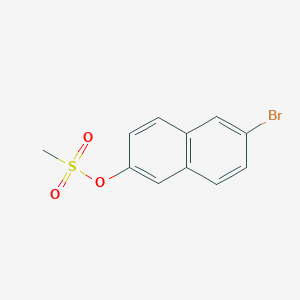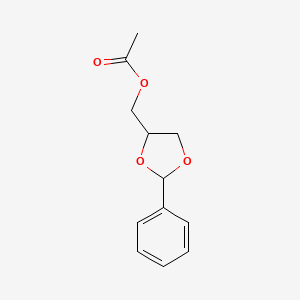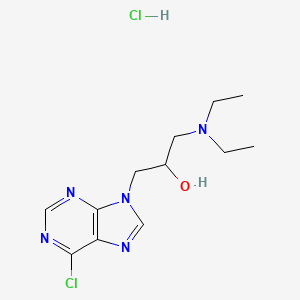
p-Benzoquinone, 5-(di-2'-chloroethylamino)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Benzoquinone, 5-(di-2’-chloroethylamino)-2-methyl- is a synthetic compound with diverse applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure and properties, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Benzoquinone, 5-(di-2’-chloroethylamino)-2-methyl- typically involves the reaction of p-benzoquinone with di-2’-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
p-Benzoquinone, 5-(di-2’-chloroethylamino)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction may produce hydroquinone derivatives.
Applications De Recherche Scientifique
p-Benzoquinone, 5-(di-2’-chloroethylamino)-2-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of p-Benzoquinone, 5-(di-2’-chloroethylamino)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to p-Benzoquinone, 5-(di-2’-chloroethylamino)-2-methyl- include:
- p-Benzoquinone, 2,5-bis(di-2’-chloroethylamino)-
- p-Benzoquinoneimine, N-(p-(di-2’'-chloroethylamino)phenyl)-
Uniqueness
What sets p-Benzoquinone, 5-(di-2’-chloroethylamino)-2-methyl- apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This uniqueness makes it valuable for specific applications and research areas.
Propriétés
Numéro CAS |
2158-70-5 |
|---|---|
Formule moléculaire |
C11H13Cl2NO2 |
Poids moléculaire |
262.13 g/mol |
Nom IUPAC |
2-[bis(2-chloroethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H13Cl2NO2/c1-8-6-11(16)9(7-10(8)15)14(4-2-12)5-3-13/h6-7H,2-5H2,1H3 |
Clé InChI |
ZHVDCYMYIRXUAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=CC1=O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




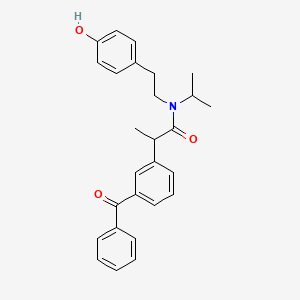
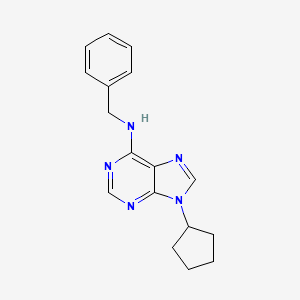
![Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate](/img/structure/B14006781.png)
![N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14006793.png)
